2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups attached to a thiolane ring, which is further stabilized by a dione functional group. The mixture of diastereomers adds to the complexity and versatility of this compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers typically involves the reaction of thiolane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where thiolane is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to separate the desired diastereomers and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dione functional group can be reduced to form hydroxyl groups, leading to the formation of thiolane diols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkoxides and carboxylates are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, thiolane diols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers exerts its effects involves interactions with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring and dione functional group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
2,5-furandicarboxylic acid: Used as a monomer for producing sustainable polymers.
5-hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers stands out due to its unique thiolane ring structure combined with hydroxyethyl and dione functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c9-5-3-7-1-2-8(4-6-10)13(7,11)12/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYLILFJRPJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.